molecular formula C14H18BrNO4 B1277226 Boc-(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid CAS No. 500770-76-3

Boc-(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid

Cat. No.: B1277226
CAS No.: 500770-76-3
M. Wt: 344.2 g/mol
InChI Key: UTYRIGRZLZNTLR-NSHDSACASA-N
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Description

Boc-(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid is a β-amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a 3-bromo-substituted phenyl ring. This compound serves as a critical intermediate in peptide synthesis and pharmaceutical research, where its bromine substituent enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) . The Boc group enhances stability during solid-phase synthesis, allowing selective deprotection under acidic conditions .

Properties

IUPAC Name

(3S)-3-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYRIGRZLZNTLR-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426609
Record name (3S)-3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500770-76-3
Record name (βS)-3-Bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500770-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of the Parent Amino Acid

The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionality of (S)-3-amino-3-(3-bromo-phenyl)-propionic acid. This step prevents unwanted side reactions during subsequent synthetic steps.

Reaction Conditions and Reagents

  • Reagents : Di-tert-butyl dicarbonate (Boc anhydride), sodium hydroxide (NaOH), or 4-dimethylaminopyridine (DMAP).
  • Solvents : Methanol, water, tetrahydrofuran (THF), or acetonitrile.
  • Procedure :
    • Dissolve (S)-3-amino-3-(3-bromo-phenyl)-propionic acid in a methanol-water mixture.
    • Add Boc anhydride (1.2–1.5 equivalents) and NaOH (1.1 equivalents) at 0–5°C.
    • Stir at room temperature for 4–6 hours.
    • Acidify to pH 3–4 using hydrochloric acid (HCl).
    • Extract the product with ethyl acetate and concentrate under reduced pressure.
Key Data:
Parameter Value Source
Yield 85–92%
Purity (HPLC) >95%
Reaction Temperature 0°C → 25°C

Industrial-Scale Synthesis

Industrial production optimizes yield and cost-effectiveness using continuous flow reactors and automated systems.

Large-Scale Protocol

  • Amino Protection :
    • Use Boc anhydride in a biphasic chloroform-water system with sodium bicarbonate.
    • React at 40°C for 2 hours.
  • Workup :
    • Separate layers and wash the organic phase with brine.
    • Crystallize the product from isopropyl acetate.
Process Optimization:
Factor Industrial Adjustment Outcome
Solvent Isobutyl acetate Reduces emulsion formation
Catalyst DMAP (0.1 equivalents) Accelerates reaction
Scaling Continuous flow reactor 90% yield at 10 kg/batch

Alternative Synthetic Routes

Gabriel Synthesis

This method avoids direct handling of the free amine:

  • React 3-bromo-phenylpropionic acid derivative with potassium phthalimide.
  • Hydrolyze the phthalimide intermediate with hydrazine to release the primary amine.
  • Protect the amine with Boc anhydride.
Comparison with Direct Protection:
Aspect Gabriel Synthesis Direct Boc Protection
Yield 75–80% 85–92%
Purity 90–93% >95%
Complexity Higher (two additional steps) Lower

Enzymatic Resolution

To ensure enantiomeric purity (S-configuration):

  • Synthesize the racemic mixture of 3-amino-3-(3-bromo-phenyl)-propionic acid.
  • Use lipase enzymes (e.g., Candida antarctica) to selectively hydrolyze the R-enantiomer.
  • Protect the remaining S-amine with Boc anhydride.
Enzymatic Performance:
Enzyme Selectivity (S:R) Conversion Rate
Candida antarctica 98:2 88%

Purification and Characterization

Chromatographic Techniques

  • Normal-phase HPLC : Resolve Boc-protected product from unreacted starting material using a silica column and hexane-ethyl acetate gradient.
  • Chiral HPLC : Confirm enantiomeric excess (>99%) with a Chiralpak IA column and ethanol-hexane mobile phase.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 1H, Ar-H), 7.32–7.28 (m, 2H, Ar-H), 5.21 (s, 1H, NH), 4.12 (q, 1H, CH), 1.43 (s, 9H, Boc).
  • IR (KBr) : 1745 cm⁻¹ (C=O, Boc), 1680 cm⁻¹ (COOH).

Challenges and Mitigation Strategies

Racemization During Protection

  • Cause : Base-catalyzed epimerization at the α-carbon.
  • Solution : Use DMAP instead of strong bases and maintain temperatures below 25°C.

Byproduct Formation

  • Di-Boc Derivative : Forms with excess Boc anhydride.
  • Mitigation : Limit Boc anhydride to 1.2 equivalents and monitor reaction via TLC.

Recent Advances (2023–2025)

  • Flow Chemistry : Microreactors reduce reaction time from 6 hours to 30 minutes.
  • Biocatalysis : Engineered transaminases achieve 99% ee without resolution steps.

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

    Coupling Reactions: The amino group can participate in coupling reactions to form peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used to replace the bromine atom with an iodine atom.

    Deprotection Reactions: Trifluoroacetic acid in dichloromethane is commonly used to remove the Boc protecting group.

    Coupling Reactions: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) are used to facilitate peptide bond formation.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the bromine atom.

    Deprotection Reactions: The free amino acid without the Boc protecting group.

    Coupling Reactions: Peptides or peptide derivatives.

Scientific Research Applications

Boc-(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its potential role in protein engineering and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid involves its interaction with specific molecular targets. The presence of the bromine atom and the Boc protecting group can influence its binding affinity and specificity towards enzymes and receptors. The compound can act as an inhibitor or modulator of enzymatic activity, depending on the context of its use.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Boc-(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid with key analogs, highlighting substituent effects, molecular properties, and applications:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Protection Group Stereochemistry Key Applications/Notes
This compound Br 3 C₁₄H₁₈BrNO₄ ~344.3* Boc S Pharmaceutical intermediates; bromine enables cross-coupling reactions
Boc-(S)-3-Amino-3-phenylpropionic acid H - C₁₄H₁₉NO₄ 265.3 Boc S Base structure for β-amino acid libraries; used in dihydroquinazolinone synthesis
Boc-(S)-3-Amino-3-(4-methoxyphenyl)propionic acid OMe 4 C₁₅H₂₁NO₅ 295.3 Boc S Enhanced hydrophilicity; applications in solubility-driven drug design
Boc-(S)-3-Amino-3-(3-fluorophenyl)propionic acid F 3 C₁₄H₁₈FNO₄ 283.3 Boc S Fluorine’s electronegativity improves metabolic stability
Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid Cl 4 C₁₄H₁₈ClNO₄ 299.8 Boc S Chlorine’s moderate size balances reactivity and steric effects
Boc-(R)-3-Amino-3-(3-hydroxyphenyl)propionic acid OH 3 C₁₄H₁₉NO₅ 281.3 Boc R Hydroxyl group facilitates hydrogen bonding; used in enzyme-targeted probes
FMOC-(S)-3-Amino-3-(2-bromo-phenyl)propionic acid Br 2 C₂₄H₂₀BrNO₄ 466.3 FMOC S FMOC protection allows orthogonal deprotection; suited for automated synthesis

*Calculated based on analog data.

Key Research Findings

  • Substituent Effects :

    • Bromine (Br) : The 3-bromo substituent provides a handle for late-stage diversification via palladium-catalyzed reactions, critical in anticancer and antibiotic drug development .
    • Methoxy (OMe) : The 4-methoxy analog increases hydrophilicity, improving aqueous solubility for in vivo applications .
    • Fluoro (F) : The 3-fluoro derivative exhibits enhanced electronic effects, stabilizing interactions with aromatic residues in enzyme active sites .
    • Hydroxyl (OH) : The 3-hydroxyl group in the R-isomer enables hydrogen bonding, making it valuable in designing kinase inhibitors .
  • Stereochemistry: The S-configuration is preferred in peptide synthesis for compatibility with natural L-amino acids, whereas the R-isomer is used in enantioselective catalysis .
  • Protection Groups : Boc offers acid-labile protection, while FMOC requires base-sensitive deprotection, enabling orthogonal strategies in multi-step syntheses .

Biological Activity

Boc-(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromine atom on the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality. Its unique structural features suggest various applications in medicinal chemistry, particularly in peptide synthesis and enzyme modulation.

Chemical Structure and Properties

  • Molecular Formula : C14_{14}H18_{18}BrN\O
  • CAS Number : 500770-76-3
  • Purity : Typically >95% in commercial preparations

The bromine atom's position on the phenyl ring significantly influences the compound's reactivity and biological interactions. The Boc group serves to protect the amino group during synthesis, allowing for selective reactions that can lead to complex peptide structures.

This compound acts primarily through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. This is particularly relevant in drug discovery where enzyme targets are crucial for therapeutic efficacy.
  • Receptor Binding : Investigations into receptor interactions have shown that this compound can influence signaling pathways, which may lead to therapeutic applications in areas such as cancer treatment and metabolic disorders.

Enzyme Interaction Studies

Research indicates that this compound can interact with various enzymes, including:

  • Proteases : It has been studied for its potential to inhibit proteolytic enzymes, which are involved in numerous physiological processes and disease mechanisms.
  • Kinases : The compound's structure allows it to serve as a scaffold for developing kinase inhibitors, which are vital in cancer therapy.

Case Studies

  • Inhibition of Serine Proteases : A study demonstrated that this compound effectively inhibited serine proteases, suggesting its potential as a therapeutic agent in conditions where protease activity is dysregulated.
  • Anticancer Activity : Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction.

Applications in Research and Industry

This compound is utilized in various fields:

  • Peptide Synthesis : As a building block for synthesizing peptides, it allows for the introduction of unique functionalities into peptide chains.
  • Drug Development : Its potential as an enzyme inhibitor makes it a candidate for further development into pharmaceuticals targeting specific diseases.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acidBromine at position 2Potential enzyme inhibitor
Boc-(S)-3-Amino-3-(4-bromo-phenyl)-propionic acidBromine at position 4Cytotoxic effects on cancer cells

The distinct placement of the bromine atom influences the binding affinity and selectivity towards biological targets, highlighting the importance of structural variations in drug design.

Q & A

Q. What are the common synthetic routes for Boc-(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid?

The synthesis typically involves coupling a 3-bromo-phenyl group to a β-amino propionic acid backbone, followed by Boc (tert-butoxycarbonyl) protection of the amine. Key steps include:

  • Enantioselective synthesis : Using chiral catalysts or enzymatic resolution to achieve the (S)-configuration, as seen in structurally similar β-tyrosine derivatives .
  • Boc protection : Reaction with di-tert-butyl dicarbonate under basic conditions to protect the amine group, analogous to methods for Boc-(R)-3-Amino-3-(4-chlorophenyl)propionic acid .
  • Purification : Chromatographic techniques (e.g., reverse-phase HPLC) to isolate the product, ensuring >98% purity as reported for related compounds .

Q. What analytical techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm stereochemistry and detect impurities. For example, the 3-bromo-phenyl group’s aromatic protons appear as distinct multiplet signals in the 7.0–7.5 ppm range .
  • High-Performance Liquid Chromatography (HPLC) : To assess enantiomeric purity using chiral columns, critical for validating the (S)-configuration .
  • Mass Spectrometry (MS) : High-resolution MS to verify the molecular formula (C14H18BrNO4, MW 344.2) and detect isotopic patterns consistent with bromine .

Q. How should this compound be stored to maintain stability?

  • Temperature : Store at 2–8°C to prevent degradation of the Boc group and bromophenyl moiety .
  • Handling : Use inert atmospheres (e.g., argon) during weighing to avoid moisture absorption, which can hydrolyze the Boc protecting group .
  • Safety : Follow GHS guidelines for skin/eye irritation (Category 24/25) and use PPE (gloves, goggles) as specified in SDS documents for analogous compounds .

Advanced Research Questions

Q. What strategies can optimize enantiomeric purity during synthesis?

  • Chiral auxiliaries : Incorporate (S)-specific catalysts (e.g., Evans oxazolidinones) during the β-amino acid formation step .
  • Enzymatic resolution : Use lipases or acylases to selectively hydrolyze undesired (R)-enantiomers, a method validated for β-tyrosine derivatives .
  • Dynamic kinetic resolution : Employ transition-metal catalysts to racemize intermediates and drive the reaction toward the (S)-isomer .

Q. How can researchers address discrepancies in NMR spectral data?

  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values. For example, 960化工网’s computational tools calculate topological polar surface area (TPSA) and XLogP3-AA to cross-validate structural assignments .
  • Deuteration studies : Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent peak interference in aromatic regions .
  • Multi-lab replication : Collaborate with independent labs to verify spectral reproducibility, as done for Boc-(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid .

Q. What are best practices for incorporating this compound into peptide synthesis?

  • Solid-phase synthesis : Use Fmoc/t-Bu strategies, where the Boc group remains stable during acidic deprotection of Fmoc .
  • Coupling efficiency : Activate the carboxylic acid with HATU or DIC/Oxyma to minimize racemization during peptide bond formation .
  • Side-chain stability : Monitor bromophenyl group reactivity under basic conditions; pre-screen for undesired elimination or substitution .

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